4,5,6-Trimethyl-2H-pyran-2-one
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Overview
Description
4,5,6-Trimethyl-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C8H10O2 It is a derivative of pyran, characterized by the presence of three methyl groups at positions 4, 5, and 6 on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups on the pyran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,5,6-Trimethyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4,5,6-Trimethyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar pyran ring structure but differ in the presence of hydroxyl groups.
2H-Pyran-2-one derivatives: These include various substituted pyranones with different functional groups.
4,6-Dimethyl-2H-pyran-2-one: This compound is similar but lacks the methyl group at position 5, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14818-31-6 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4,5,6-trimethylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3 |
InChI Key |
MXYPQLFIKLZHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C)C |
Origin of Product |
United States |
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